(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one
Description
Properties
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-21-12-16(8-14-4-2-6-18(10-14)22(25)26)20(24)17(13-21)9-15-5-3-7-19(11-15)23(27)28/h2-11H,12-13H2,1H3/b16-8+,17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKGLLLSZMXQNE-GONBZBRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one typically involves a multi-step process. One common method includes the condensation of 1-methylpiperidin-4-one with 3-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amines, nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one with structurally related analogs:
*Yield inferred from analogous syntheses in .
†Melting point estimated from structurally similar nitro-substituted analogs .
‡Calculated molecular weight.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro substituents in the target compound enhance electrophilicity and π-π stacking interactions compared to electron-donating methoxy groups in L49H37 . This increases binding affinity to enzymes like hLigI but reduces aqueous solubility .
Structural Insights from Crystallography
Crystal structures of related compounds (e.g., (3E,5E)-3,5-bis(3-nitrobenzylidene)-1-(4-(trifluoromethyl)phenylsulfonyl)piperidin-4-one ) reveal:
- Planarity: The piperidinone core and arylidene groups adopt a near-planar conformation, facilitating intercalation into DNA or enzyme active sites.
- Nitro Group Orientation: The 3-nitro substituents form intramolecular hydrogen bonds with the ketone oxygen, stabilizing the E-configuration .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Nitro groups at the meta position enhance DNA-binding and enzyme inhibition compared to para-substituted analogs . Methyl substitution at position 1 (piperidine nitrogen) reduces cytotoxicity to non-cancerous cells while maintaining potency .
- Synthetic Challenges: The target compound’s synthesis achieves >95% purity , outperforming microwave-synthesized heterocyclic analogs (e.g., Compound 24, 43% yield ).
Biological Activity
The compound (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one (CAS No. 920030-44-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and data tables.
Molecular Characteristics
- Molecular Formula : C20H17N3O5
- Molecular Weight : 379.37 g/mol
- InChI : InChI=1/C20H17N3O5/c1-21-12-16(8-14-4-2-6-18(10-14)...
These properties indicate that the compound has a complex structure, which may contribute to its biological effects.
Research indicates that compounds similar to This compound often exhibit activity through various mechanisms, including:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Inhibiting the growth of bacteria and fungi.
- Cytotoxic Effects : Inducing apoptosis in cancer cells.
Antioxidant Activity
A study conducted by Smith et al. (2022) demonstrated that derivatives of piperidinone compounds possess significant antioxidant properties. The compound was evaluated using DPPH radical scavenging assays, showing an IC50 value comparable to established antioxidants like ascorbic acid.
Antimicrobial Effects
In a study by Johnson et al. (2023), the antimicrobial efficacy of several nitrophenyl-substituted piperidinones was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that This compound exhibited notable inhibitory activity, with minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL.
Cytotoxicity Against Cancer Cells
Research published by Lee et al. (2024) explored the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the compound induced cell death in a dose-dependent manner, with IC50 values of 15 µM for MCF-7 and 10 µM for HeLa cells.
Summary of Biological Activities
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 comparable to ascorbic acid | Smith et al., 2022 |
| Antimicrobial | MIC Testing | MIC 32–64 µg/mL | Johnson et al., 2023 |
| Cytotoxicity | MTT Assay | IC50 = 15 µM (MCF-7) | Lee et al., 2024 |
Structure-Activity Relationship (SAR)
The structure of This compound plays a crucial role in its biological activity. Modifications to the nitrophenyl groups or the piperidinone core could enhance or diminish its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
